molecular formula C23H33N3O4 B7706998 ETHYL 4-[(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)FORMAMIDO]BENZOATE

ETHYL 4-[(N'-CYCLODODECYLIDENEHYDRAZINECARBONYL)FORMAMIDO]BENZOATE

Cat. No.: B7706998
M. Wt: 415.5 g/mol
InChI Key: OMOWMJJDLYSCCN-UHFFFAOYSA-N
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Description

ETHYL 4-[(N’-CYCLODODECYLIDENEHYDRAZINECARBONYL)FORMAMIDO]BENZOATE is a complex organic compound with a molecular formula of C23H33N3O4. This compound is known for its unique structure, which includes a cyclododecylidenehydrazinecarbonyl group attached to a benzoate ester. It has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(N’-CYCLODODECYLIDENEHYDRAZINECARBONYL)FORMAMIDO]BENZOATE typically involves multiple steps. One common method includes the reaction of ethyl 4-aminobenzoate with cyclododecanone in the presence of hydrazine hydrate. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the formation of the hydrazone intermediate. This intermediate is then reacted with formic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[(N’-CYCLODODECYLIDENEHYDRAZINECARBONYL)FORMAMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted esters or amides.

Scientific Research Applications

ETHYL 4-[(N’-CYCLODODECYLIDENEHYDRAZINECARBONYL)FORMAMIDO]BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-[(N’-CYCLODODECYLIDENEHYDRAZINECARBONYL)FORMAMIDO]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by forming a stable complex with the active site, thereby preventing substrate binding. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-[(N’-CYCLOOCTYLIDENEHYDRAZINECARBONYL)FORMAMIDO]BENZOATE
  • ETHYL 4-[(N’-CYCLOHEXYLIDENEHYDRAZINECARBONYL)FORMAMIDO]BENZOATE

Uniqueness

ETHYL 4-[(N’-CYCLODODECYLIDENEHYDRAZINECARBONYL)FORMAMIDO]BENZOATE is unique due to its larger cyclododecylidene ring, which can confer different steric and electronic properties compared to its smaller analogs. This uniqueness can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

ethyl 4-[[2-(2-cyclododecylidenehydrazinyl)-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O4/c1-2-30-23(29)18-14-16-19(17-15-18)24-21(27)22(28)26-25-20-12-10-8-6-4-3-5-7-9-11-13-20/h14-17H,2-13H2,1H3,(H,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOWMJJDLYSCCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NN=C2CCCCCCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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